Calcium carbonate

CCaO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CCaO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium.

Solubility Product constant: 3.36X10-9 at 25 °C

ALKALI HYDROXIDE REDUCES ITS SOLUBILITY

INSOL IN ALCOHOL

SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2

Practically insoluble in water; soluble in dilute acids

For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page.

Solubility in water, mg/l at 25 °C: 14 (very poor)

0.001%

Synonyms

Canonical SMILES

Calcium Carbonate in Drug Delivery

Controlled Release Carrier

Due to its biocompatibility and degradability, CaCO3 is being explored as a carrier for therapeutic drugs []. Researchers are particularly interested in its ability to control the release rate of the drug, potentially improving efficacy and reducing side effects. The controllable release can be achieved by manipulating the particle size and morphology of the CaCO3 carrier [].

Protection from Gastric Acid

For orally administered drugs, CaCO3 can act as a protective barrier against the harsh environment of the stomach. By encapsulating the drug within its structure, CaCO3 can shield it from degradation by gastric acid, ensuring a higher concentration reaches the target site in the intestine [].

Beyond Drug Delivery: Biomedical Applications

The research on CaCO3 applications extends beyond drug delivery. Here are some promising areas:

Calcium Supplementation and Bone Repair

As the main component of bones and seashells, CaCO3 is a natural source of calcium. Researchers are investigating its use in bone-related therapies and supplements due to its biocompatibility and ability to integrate with bone tissue [].

Imaging and Diagnostics

Recent studies explore the use of calcium carbonate nanoparticles for biomedical imaging. By incorporating these nanoparticles with contrasting agents, scientists hope to improve diagnostic techniques for various diseases [].

Antimicrobial Activity

Emerging research suggests that CaCO3 nanoparticles might possess antimicrobial properties. This opens doors for potential applications in wound healing and combating infections [].

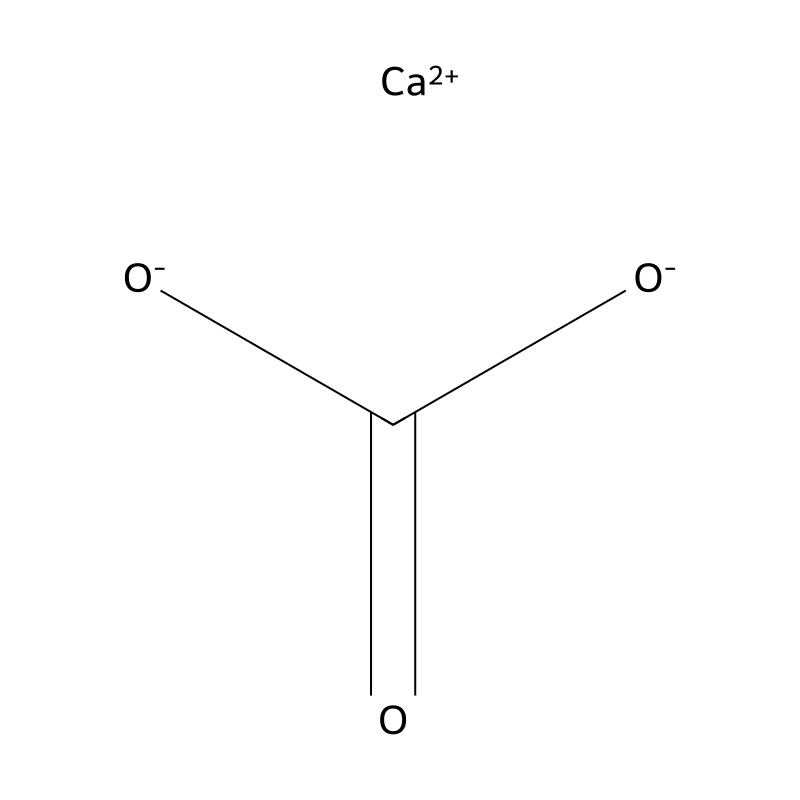

Calcium carbonate is a chemical compound with the formula . It is a white, insoluble powder that occurs naturally in various forms, including minerals like calcite, limestone, marble, and in biological structures such as shells and pearls. Calcium carbonate is widely recognized for its role in geology and biology, serving as a primary component of sedimentary rocks and as a vital ingredient in the structure of many organisms.

- Reaction with Acids: When calcium carbonate reacts with dilute acids, it produces carbon dioxide gas, water, and a soluble salt. The general reaction can be represented as:This reaction is characterized by the effervescence of carbon dioxide bubbles1.

- Thermal Decomposition: Upon heating above 840°C, calcium carbonate decomposes into calcium oxide and carbon dioxide:This reaction is fundamental in the production of lime for various industrial applications .

- Formation of Calcium Bicarbonate: Calcium carbonate can react with carbon dioxide in water to form calcium bicarbonate, which is soluble:This reaction plays a significant role in natural processes such as the weathering of limestone .

Calcium carbonate is crucial in biological systems, particularly in the formation of shells and skeletons in marine organisms. For example, mollusks and corals utilize calcium carbonate to build their protective structures. Additionally, it serves as an important mineral for plant growth by neutralizing soil acidity and providing essential calcium ions .

Calcium carbonate can be synthesized through various methods:

- Natural Extraction: It is commonly extracted from natural deposits such as limestone or chalk through mining and milling processes.

- Chemical Precipitation: Calcium carbonate can be produced synthetically by passing carbon dioxide through a solution of calcium hydroxide:This method allows for controlled particle size and purity .

- Carbonation Process: In industrial settings, carbon dioxide can be bubbled through slaked lime to precipitate calcium carbonate .

Calcium carbonate has diverse applications across various industries:

- Construction: It is used as a primary ingredient in cement and lime production.

- Agriculture: Calcium carbonate is applied to neutralize acidic soils and provide essential nutrients to crops.

- Pharmaceuticals: It acts as an antacid for treating acid indigestion and as a calcium supplement .

- Food Industry: It serves as a food additive for calcium fortification.

- Cosmetics: It is utilized as a filler and abrasive agent in products .

Research has demonstrated that calcium carbonate interacts significantly with acids, influencing processes such as ocean acidification. As atmospheric carbon dioxide levels rise, more CO2 dissolves in ocean waters, forming weak acids that can dissolve calcium carbonate structures like coral reefs

Several compounds share similarities with calcium carbonate, each possessing unique properties:

| Compound | Chemical Formula | Solubility | Key Characteristics |

|---|---|---|---|

| Calcium oxide | CaO | Insoluble | Produced from thermal decomposition of calcium carbonate; used in construction. |

| Calcium hydroxide | Ca(OH)₂ | Soluble | Formed from the reaction of calcium oxide with water; used in water treatment. |

| Magnesium carbonate | MgCO₃ | Slightly soluble | Similar structure; found in minerals like dolomite; used as a dietary supplement. |

| Sodium bicarbonate | NaHCO₃ | Soluble | Commonly known as baking soda; reacts similarly with acids to produce CO₂. |

| Strontium carbonate | SrCO₃ | Insoluble | Similar to calcium carbonate but contains strontium; used in fireworks and glassmaking. |

Calcium carbonate's unique properties include its low solubility in pure water but increased solubility in acidic conditions due to the formation of soluble bicarbonates, setting it apart from other similar compounds .

Decomposition Kinetics (Calcination: Calcium Carbonate → Calcium Oxide + Carbon Dioxide)

The thermal decomposition of calcium carbonate represents one of the most extensively studied high-temperature chemical processes, fundamentally described by the endothermic reaction:

Calcium Carbonate (solid) → Calcium Oxide (solid) + Carbon Dioxide (gas)

The decomposition process exhibits complex kinetics that depend on multiple thermodynamic and kinetic factors. Research conducted using thermogravimetric analysis reveals that the decomposition typically initiates at temperatures around 700°C and proceeds rapidly beyond 750°C [1]. The process follows first-order reaction kinetics across different temperature ranges, with the reaction rate significantly influenced by heating rate, particle size, and atmospheric conditions [2].

Activation Energy and Kinetic Parameters

Extensive kinetic studies demonstrate that the activation energy for calcium carbonate decomposition is 180.2 kilojoules per mole under standard atmospheric conditions [3]. This value represents the energy barrier that must be overcome for the carbonate ions to dissociate from the crystal lattice structure. The decomposition process can be described by the Arrhenius equation, where the rate constant increases exponentially with temperature.

When organic acids are incorporated into the calcium carbonate matrix, significant reductions in activation energy occur. Citric acid incorporation reduces the activation energy by 34.9%, oxalic acid by 28.8%, and tartaric acid by 31.9% [3]. These reductions correlate with lower decomposition temperatures and decreased heat absorption during the process.

Temperature-Dependent Decomposition Behavior

The decomposition temperature varies significantly with the partial pressure of carbon dioxide in the surrounding atmosphere. Under standard atmospheric conditions (0.035 kilopascals carbon dioxide partial pressure), decomposition becomes thermodynamically favorable above 550°C [4]. However, economically viable decomposition rates require temperatures approaching 800°C, while rapid decomposition necessitates temperatures exceeding 898°C where the equilibrium carbon dioxide pressure surpasses atmospheric pressure.

Molecular dynamics simulations reveal that the decomposition process involves substantial structural rearrangement, with the trigonal calcite structure transforming to cubic calcium oxide accompanied by a 69% reduction in unit cell volume [1]. This dramatic volume change contributes to the mechanical stress within the material during decomposition.

Particle Size Effects on Decomposition Kinetics

Nano-sized calcium carbonate particles exhibit markedly different decomposition behavior compared to micron-sized materials. The peak decomposition temperature decreases gently for micron-sized particles but drops sharply when particle diameter transitions from micron to nanometer scale [2]. This phenomenon results from increased surface area, surface effects, and internal stress within nanoparticles.

Melting Point and Phase Transitions

Ambient Pressure Melting Behavior

Calcium carbonate exhibits a melting point of 1339°C under standard atmospheric pressure conditions [5] [4]. However, this value represents melting under conditions where decomposition is simultaneously occurring, making precise melting point determination experimentally challenging due to the high reactivity and vapor pressure of the compound.

High-Pressure Phase Behavior

Under elevated pressure conditions, calcium carbonate demonstrates significantly different thermal behavior. Static experimental studies reveal that congruent melting occurs at pressures between 20-22 gigapascals and temperatures around 3500 kelvin [6]. The field of congruent melting extends over a broad temperature range from 2300 to 3800 kelvin at these extreme pressures.

Structural Phase Transitions

Molecular dynamics investigations using the Raiteri potential have identified multiple high-temperature phase transitions in calcium carbonate [7] [8]. At constant atmospheric pressure, the material undergoes transitions from calcite to calcium carbonate-IV at approximately 1600 kelvin, followed by transformation to calcium carbonate-V at around 2000 kelvin. These transitions involve progressive disordering of carbonate ions within the crystal structure.

The transition from calcite to calcium carbonate-IV involves partial disordering of carbonate ions while maintaining the basic crystal framework. At higher temperatures, calcium carbonate-IV transforms into calcium carbonate-V through what has been classified as a continuous phase transition. At 2000 kelvin, a disordered calcium carbonate structure emerges, characterized by low order within both calcium and carbonate sublattices and free rotation of carbonate ions.

Pressure-Induced Phase Changes

Under increasing pressure at constant temperature (1600 kelvin), calcium carbonate exhibits two distinct transformations. At 2 gigapascals, the calcium carbonate-V phase transitions back to calcium carbonate-IV, demonstrating the pressure and temperature dependence of these phases. At 4.25 gigapascals, calcium carbonate-IV undergoes a first-order phase transition to the calcium carbonate-Vb phase [7] [8].

Mechanical Properties

Hardness (Mohs, Vickers, Knoop Scales)

Mohs Hardness Characteristics

Calcium carbonate consistently exhibits a Mohs hardness value of 3.0, positioning it as a relatively soft mineral on the standard hardness scale [9] [10] [11]. This value indicates that calcium carbonate can be scratched by materials with higher Mohs ratings, such as fluorite (hardness 4) and apatite (hardness 5), while it can scratch materials like gypsum (hardness 2) and talc (hardness 1).

The Mohs hardness of 3.0 makes calcium carbonate suitable for applications requiring controlled abrasivity. In industrial applications, this moderate hardness allows calcium carbonate to function as a mild abrasive that does not damage processing equipment while providing effective surface modification properties [11].

Vickers Hardness Measurements

Vickers hardness testing reveals calcium carbonate values ranging from 105 to 136 megapascals, with an average value of approximately 120.5 megapascals [9]. This measurement technique, utilizing a diamond pyramid indenter under controlled load conditions, provides more precise quantitative hardness data compared to the qualitative Mohs scale.

The Vickers hardness variation reflects the anisotropic nature of calcium carbonate crystals and potential differences in crystal quality, orientation, and testing conditions. The relatively narrow range indicates consistent mechanical properties across different samples of naturally occurring calcite.

Knoop Hardness Properties

Knoop hardness measurements for calcium carbonate range from 75 to 120, with an average value of approximately 97.5 [9]. The Knoop test, employing an elongated pyramidal diamond indenter, provides particularly valuable data for brittle materials like calcium carbonate where traditional hardness testing might cause excessive fracturing.

The Knoop hardness values complement Vickers measurements and confirm the material's position as a moderately soft mineral. The extended pyramid geometry of the Knoop indenter creates shallower indentations, making this test particularly suitable for thin samples or materials with pronounced anisotropy.

Additional Hardness Metrics

Abrasive hardness measurements indicate a value of 4.5 for calcium carbonate [9], providing insight into the material's behavior in abrasive applications. This parameter proves particularly relevant for applications in polymer filling, where the abrasive characteristics of the filler material directly impact processing equipment wear and final product properties.

Elastic Modulus and Fracture Behavior

Elastic Properties of Different Polymorphs

The elastic properties of calcium carbonate vary significantly between different crystal structures. Calcite, the most stable polymorph under ambient conditions, exhibits a bulk modulus of 77.8 gigapascals, Young's modulus of 88.2 gigapascals, and shear modulus of 33.6 gigapascals [12]. These values, determined using the Voigt-Reuss-Hill approximation, represent the material's resistance to volume change, stiffness, and shape change resistance, respectively.

Vaterite, a less stable polymorph of calcium carbonate, demonstrates lower elastic moduli with bulk modulus of 67.1 gigapascals, Young's modulus of 68.6 gigapascals, and shear modulus of 25.8 gigapascals [12]. These reduced values, approximately 15-20% lower than calcite, indicate that vaterite exhibits more ductile behavior and greater deformability under applied stress.

Poisson's Ratio and Mechanical Anisotropy

The Poisson's ratio for calcite measures 0.31, while vaterite exhibits a slightly higher value of 0.33 [12]. These values indicate the ratio of lateral strain to longitudinal strain under uniaxial loading conditions. The higher Poisson's ratio of vaterite correlates with its increased ductility compared to calcite.

Calcium carbonate crystals exhibit pronounced mechanical anisotropy due to their layered crystal structure. Molecular dynamics simulations reveal that single-crystal calcite demonstrates strongly anisotropic elastic modulus, fracture strength, and fracture strain properties [13]. The material's mechanical response varies significantly depending on the loading direction relative to the crystal axes.

Fracture Characteristics and Failure Mechanisms

Single-crystal calcite exhibits typical quasi-brittle failure characteristics under tensile loading conditions [13]. The fracture behavior varies dramatically with loading direction, reflecting the anisotropic crystal structure. Tensile failure mechanisms include dislocation emission, void formation, and phase transitions along specific crystallographic directions.

Along certain crystallographic orientations, failure occurs through continuous dislocation glide and multiplication processes. This variation in failure mechanisms contributes to the complex fracture behavior observed in polycrystalline calcium carbonate materials and influences the material's performance in composite applications.

Comparison with Industrial Standards

The elastic properties of biogenic calcium carbonate compare favorably with limestone cement standards. Limestone cement typically exhibits a bulk modulus of 69.8 gigapascals, Young's modulus of 79.6 gigapascals, and shear modulus of 30.4 gigapascals [12]. The slightly superior mechanical properties of pure calcite demonstrate its potential for high-performance applications in construction and composite materials.

Solubility and Dissolution Dynamics

pH Dependence in Aqueous Systems

Fundamental Solubility Behavior

Calcium carbonate exhibits extremely low solubility in pure water, with equilibrium dissolution resulting in a near-neutral pH of approximately 7.0 [14]. This neutral pH reflects the compound's formation from a relatively strong base (calcium hydroxide) and a weak acid (carbonic acid), resulting in minimal hydrolysis effects under standard conditions.

The dissolution process in pure water involves the equilibrium:

Calcium Carbonate (solid) ⇌ Calcium²⁺ (aqueous) + Carbonate²⁻ (aqueous)

However, the actual dissolution behavior becomes significantly more complex in the presence of dissolved carbon dioxide, where multiple equilibrium reactions occur simultaneously [15].

Carbon Dioxide Effects on pH and Solubility

The presence of carbon dioxide dramatically alters both the pH and solubility characteristics of calcium carbonate systems. When water becomes saturated with carbon dioxide, the pH decreases substantially due to carbonic acid formation, and calcium carbonate solubility increases correspondingly [14].

The carbonic acid system establishes multiple equilibria:

Carbon Dioxide (aqueous) + Water (liquid) ⇌ Carbonic Acid (aqueous)

Carbonic Acid (aqueous) ⇌ Hydrogen⁺ (aqueous) + Bicarbonate⁻ (aqueous)

Bicarbonate⁻ (aqueous) ⇌ Hydrogen⁺ (aqueous) + Carbonate²⁻ (aqueous)

These reactions shift the equilibrium toward enhanced calcium carbonate dissolution by removing carbonate ions from solution through protonation reactions [16].

pH-Dependent Dissolution Kinetics

The rate of calcium carbonate dissolution does not depend directly on pH; however, the back-reaction rate (precipitation) is strongly pH-dependent [16]. At pH values above 10-11, pH has minimal effect on carbonate speciation since carbonate ions predominate. Below pH 10, for each unit decrease in pH, approximately ten times less carbonate exists in solution due to conversion to bicarbonate and carbonic acid.

This pH effect on carbonate speciation significantly influences the net dissolution rate by affecting the precipitation equilibrium. Lower pH values reduce the driving force for precipitation, potentially accelerating net forward dissolution rates [16].

Complex Formation and pH Effects

Advanced experimental studies at elevated temperatures (100-160°C) reveal the formation of aqueous calcium-carbonate and calcium-bicarbonate complexes that significantly influence solubility behavior [17]. These complexes alter the effective concentration of free calcium and carbonate ions, thereby modifying both dissolution kinetics and equilibrium solubility.

Solubility Product Constant (Ksp) Variations

Standard Solubility Product Values

The solubility product constant for calcium carbonate at 25°C equals 3.30 × 10⁻⁹ [18]. This extremely low value reflects the minimal extent of dissolution under standard conditions, with equilibrium concentrations of calcium and carbonate ions each reaching approximately 5.75 × 10⁻⁵ molar in pure water.

The corresponding solubility in pure water at 25°C equals 13 milligrams per liter [14], confirming calcium carbonate's classification as a sparingly soluble salt. These low solubility values have significant implications for environmental systems, water treatment processes, and geological mineral formations.

Temperature Dependence of Solubility Product

Calcium carbonate solubility exhibits an inverse relationship with temperature, described by the empirical equation:

log(Ksp) = -171.9065 - 0.077993T + 2839.319/T

where T represents absolute temperature in kelvin [19].

Experimental data demonstrate this temperature dependence clearly:

- At 0°C: solubility equals 0.0068 millimolar

- At 25°C: solubility equals 0.0054 millimolar

- At 50°C: solubility equals 0.0039 millimolar [19]

This negative temperature coefficient distinguishes calcium carbonate from most salts, which typically exhibit increased solubility with rising temperature. The decreased solubility at higher temperatures results from the endothermic nature of the reverse precipitation reaction.

Pressure and Carbon Dioxide Effects on Solubility Product

The solubility product constant experiences dramatic increases under elevated carbon dioxide partial pressures. At 10 bar carbon dioxide partial pressure and 50°C, solubility increases to approximately 0.1 grams per liter. At 100°C with 40 bar carbon dioxide partial pressure, solubility reaches approximately 1.2 grams per liter [20].

These substantial increases reflect the shift in carbonate speciation toward bicarbonate and dissolved carbon dioxide species, effectively reducing the carbonate ion activity and driving dissolution equilibrium toward the products.

Ionic Strength and Common Ion Effects

The presence of other dissolved ions significantly influences calcium carbonate solubility through ionic strength effects and common ion phenomena. Sodium chloride solutions initially increase calcium carbonate solubility, reaching a maximum around 2 molal sodium chloride concentration, then decrease solubility at higher concentrations [21].

When calcium ions are already present in solution, the common ion effect dramatically reduces calcium carbonate solubility. In solutions containing 0.50 molar calcium ions, the equilibrium carbonate concentration decreases to 6.60 × 10⁻⁹ molar [18], demonstrating the powerful influence of common ions on solubility equilibria.

High-Temperature and High-Pressure Solubility Behavior

Experimental studies extending to 473.15 kelvin and elevated salt concentrations reveal complex solubility behavior under extreme conditions [21]. Advanced thermodynamic modeling using electrolyte equations of state accurately predicts calcium carbonate solubility across wide temperature and pressure ranges, providing essential data for industrial applications involving extreme conditions.

Purity

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Dry Powder, Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Liquid; Other Solid; Dry Powder, Other Solid; Liquid; Dry Powder, Water or Solvent Wet Solid

White crystalline or amorphous, odourless and tasteless powder

White, odorless powder or colorless crystals; [NIOSH]

WHITE POWDER OR PELLETS.

White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids.

Limestone (calcium carbonate) that has been recrystallized by metamorphism and is capable of taking a polish. Practically insoluble in water.

White, odorless powder or colorless crystals.

Odorless, white powder.

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

decomposes

Decomposes

Heavy Atom Count

Taste

Tasteless

Density

Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh

2.8 g/cm³

2.7-2.95

2.7-2.9

Odor

Decomposition

At about 825 °C it decomposes into calcium oxide and carbon dioxide

825 °C

Appearance

Melting Point

1517-2442 °F (decomposes)

1517-2442 °F

1517-2442 °F (Decomposes)

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3346 of 3680 companies (only ~ 9.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

/EXPL THER/ The aim of the present study was to test the hypothesis that a fibrin matrix enhances the osteogenic differentiation and expression of vascular endothelial growth factor (VEGF) by human bone marrow stromal cells (hBMSCs) seeded into mineralised scaffolds. Porous calcium carbonate scaffolds were droplet seeded with hBMSCs using a matrix containing 3 % fibrinogen and cultured for 3 weeks. Seeded scaffolds without the fibrin matrix served as controls. The scaffolds were evaluated, using undecalcified thick sections, for fluorescence staining for nuclei, osteocalcin (OC) and VEGF. The sections were systematically scanned using optical sectioning and three dimensional distributions of cells and positive staining indicating expression of OC and VEGF were reconstructed from the z-stacks. The fibrin matrix maintained a significantly higher level of cell numbers after 2 d and 1 week and delayed the onset of osteogenic differentiation while sustaining a significantly higher level of OC and VEGF expression after 2 and 3 weeks, starting from the periphery of the scaffolds. There was a decrease in cell density from the periphery to the centre of the scaffolds in both groups. The percentage of cells expressing OC and VEGF was significantly different between the centre and the periphery of the scaffolds in the fibrin(+) group but not in the controls. It is concluded that the fibrin matrix used appears to be a useful adjunct for supporting and sustaining osteogenic and angiogenic activity of hBMSCs in tissue engineered constructs. This could help to improve their performance in a clinical setting.

/EXPL THER/ Thirty coral-derived calcium carbonate-based macroporous constructs with limited hydrothermal conversion to hydroxyapatite (7% HA/CC) were implanted in the rectus abdominis of three adult non-human primate Papio ursinus to investigate the intrinsic induction of bone formation. Macroporous constructs with 125 ug human recombinant osteogenic protein-1 (hOP-1) or 125 ug human recombinant transforming growth factor-beta(3) (hTGF-beta(3)) were also implanted. The potential synergistic interaction between morphogens was tested by implanting binary applications of hOP-1 and hTGF-beta(3) 5:1 by weight, respectively. To evaluate the role of osteoclastic activity on the implanted macroporous surfaces, coral-derived constructs were pre-loaded with 0.24 mg of bisphosphonate zoledronate (Zometa). To correlate the morphology of tissue induction with osteogenic gene expression and activation, harvested specimens on day 90 were analyzed for changes in OP-1 and TGF-beta(3) mRNA synthesis by quantitative real-time polymerase chain reaction (qRT-PCR). The induction of bone formation in 7% HA/CC solo correlated with OP-1 expression. Massive bone induction formed by binary applications of the recombinant morphogens. Single applications of hOP-1 and hTGF-beta(3) also resulted in substantial bone formation, not comparable however to synergistic binary applications. Zoledronate-treated macroporous constructs showed limited bone formation and in two specimens bone formation was altogether absent; qRT-PCR showed a prominent reduction of OP-1 gene expression whilst TGF-beta(3) expression was far greater than OP-1. The lack of bone formation by zoledronate-treated specimens indicates that osteoclastic activity on the implanted coral-derived constructs is critical for the spontaneous induction of bone formation. Indirectly, zoledronate-treated samples showing lack of OP-1 gene expression and absent or very limited bone formation by induction confirm that the spontaneous induction of bone formation by coral-derived macroporous constructs is initiated by secreted BMPs/OPs, in context the OP-1 isoform.

/EXPL THER/ Calcium is an essential cotherapy in osteoporosis treatment. The relative effectiveness of various calcium salts for this purpose is uncertain. Many older women with osteoporosis have phosphorus intakes of <70% of the Recommended Dietary Allowance. /The study's/ objective was to test the hypothesis that calcium phosphate would better support anabolic bone building than would calcium carbonate. This study was a 12-mo, randomized, positive-comparator, 2-arm, single-blind clinical trial in 211 patients treated with teriparatide who consumed <1000 mg phosphorus/d. Participants were randomly assigned to receive, in addition to teriparatide and 1000 IU cholecalciferol, 1800 mg calcium/d as either tricalcium phosphate or calcium carbonate. The primary endpoints were changes in lumbar spine and total hip bone mineral densities (BMDs); secondary endpoints were changes in bone resorption biomarkers and serum and urine calcium and phosphorus concentrations. In the combined group, the lumbar spine BMD increased by 7.2%, and total hip BMD increased by 2.1% (P < 0.01 for both). However, there was no significant difference between calcium-treatment groups, and there were no significant between-group differences in serum calcium and phosphorus concentrations or in urine calcium concentrations. Bone resorption biomarkers increased in both groups, as expected with teriparatide, but the increases in the 2 calcium groups did not differ significantly.Tricalcium phosphate and calcium carbonate appear to be approximately equally effective in supporting bone building with a potent anabolic agent; phosphate salt may be preferable in patients with restricted phosphorus intakes.

For more Therapeutic Uses (Complete) data for CALCIUM CARBONATE (20 total), please visit the HSDB record page.

Pharmacology

Calcium Carbonate is the carbonic salt of calcium (CaCO3). Calcium carbonate is used therapeutically as a phosphate buffer in hemodialysis, as an antacid in gastric hyperacidity for temporary relief of indigestion and heartburn, and as a calcium supplement for preventing and treating osteoporosis. (NCI04)

MeSH Pharmacological Classification

ATC Code

A02 - Drugs for acid related disorders

A02A - Antacids

A02AC - Calcium compounds

A02AC01 - Calcium carbonate

A - Alimentary tract and metabolism

A12 - Mineral supplements

A12A - Calcium

A12AA - Calcium

A12AA04 - Calcium carbonate

Mechanism of Action

Vapor Pressure

0 mmHg (approx)

approx 0 mmHg

Impurities

Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals.

Other CAS

308068-21-5

471-34-1

13397-26-7

13701-58-1

13397-25-6

72608-12-9

Absorption Distribution and Excretion

Excreted mainly in the feces. The majority of renally filtered calcium is reabsorbed in the ascending limb of the loop of Henle and the proximal and distal convoluted tubules. Also secreted by sweat glands.

Calcium is rapidly distributed taken up by skeletal tissues following absorption and distribution into extracellular fluids. Bone contains 99% of the body's calcium and the remaining 1% is approximately equally distributed between intracellular and extracellular fluids.

Calcium absorption is best when a person consumes no more than 500 mg at one time. So a person who takes 1,000 mg/day of calcium from supplements, for example, should split the dose rather than take it all at once.

Amount of calcium absorbed from calcium carbonate is usually stated to be 10%, but ... depends upon amount of gastric acid; in 1 study, 0-2% of single 2 g dose was ... absorbed in achlorhydric persons, 9-16% in normal subjects, and 11-37% in patients with peptic ulcer ...

Fraction absorbed seems to be nearly the same when CaCO3 is given chronically in daily doses of 20 g /as when it is given in single 2 g dose/. ... Amount absorbed probably reaches a plateau at a dose of about 20 g.

... Increased calcium excretion almost always follows admin of antacid doses of calcium carbonate ...

For more Absorption, Distribution and Excretion (Complete) data for CALCIUM CARBONATE (15 total), please visit the HSDB record page.

Metabolism Metabolites

After ingestion /of CaCO3 tablets/, it is converted to sol calcium salts in stomach, and calcium is thereby made available for absorption.

Associated Chemicals

Wikipedia

Lipoic_acid

Calcite

Aragonite

Drug Warnings

After ingestion /of CaCO3 tablets/, it is converted to sol calcium salts in bowel, and calcium is thereby made available for absorption. Patients with achlorhydria may not solubilize calcium from ... preparation.

Gastric hypersecretory action is counter productive and may possibly account for various reports that calcium carbonate is less efficacious than other antacids. Calcium carbonate has been known to cause fecal concretions.

Constipating effects and chalky taste of calcium carbonate are clinically disadvantageous.

For more Drug Warnings (Complete) data for CALCIUM CARBONATE (23 total), please visit the HSDB record page.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes

Cosmetics -> Bulking; Buffering; Viscosity controlling; Cosmetic colorant; Abrasive; Absorbent; Oral care; Opacifying

Plastics -> Pigments agents

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS

Methods of Manufacturing

The production of natural ground calcium carbonate starts with the quarrying of a deposit of chalk, limestone, or marble. The best deposits for most industrial applications are those having a high (>90% CaCO3) purity and high brightness. ... The ore is taken to a primary crusher for size reduction and then into the processing plant. The plant process is dependent on the grade of material being made. ... Coarse products that do not require high purity, 90-98% CaCO3, go to secondary crushing. This may be a cone- or jaw-type crusher that produces material minus 4 cm. Final grinding for products down to approximately 5 um median particle size can be done in a roller mill or ball mill. Products finer than 10 um often involve additional processing, usually in a dry ball mill circuit with air classification.

For those grades /of calcium carbonate/ requiring high purity or finer material the process is different. Ideally, the secondary crushing step should reduce the ore to the point where mineral impurities are liberated, typically <100 um, without producing an excess of fines. The material may then be beneficiated through a mineral flotation process in which impurities are floated out. The flotation process produces a higher brightness material that is typically >98% calcium carbonate. ... The flotation product is further ground in a ball mill to produce a product in the 2-50 um particle range. Products having a median particle size less than 2 mm are usually wet ground in media or sand mills, the final product being a slurry that can be shipped after stabilizers and biocides are added, or dried for powdered products.

Precipitated calcium carbonate can be produced by several methods but only the carbonation process is commercially used in the United States. Limestone is calcined in a kiln to obtain carbon dioxide and quicklime. The quicklime is mixed with water to produce a milk-of-lime. Dry hydrated lime can also be used as a feedstock. Carbon dioxide gas is bubbled through the milk-of-lime in a reactor known as a carbonator. Gassing continues until the calcium hydroxide has been converted to the carbonate. The end point can be monitored chemically or by pH measurements. Reaction conditions determine the type of crystal, the size of particles, and the size distribution produced. ... Following carbonation, the product can be further purified by screening. This screening, also used to control the maximum size of the product, is followed by dewatering (qv). Rotary vacuum filters, pressure filters, or centrifuges are used in the mechanical removal of water. Final drying is accomplished as with natural calcium carbonate in either a rotary, spray, or flash dryer. Products having mean particle sizes from submicrometers (~0.03 um) to several micrometers are available.

... Methods of manufacture: (1) As a byproduct in the "Lime soda process"; (2) By precipitation of calcium carbonate from calcium hydroxide in the "Carbonation process"; or (3) By precipitation of calcium carbonate from calcium chloride in the "Calcium chloride process".

General Manufacturing Information

Custom Compounding of Purchased Resins

Construction

Primary Metal Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Petrochemical Manufacturing

Fabricated Metal Product Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Services

Agriculture, Forestry, Fishing and Hunting

Utilities

Plastics Product Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Wholesale and Retail Trade

Printing and Related Support Activities

Electrical Equipment, Appliance, and Component Manufacturing

Paper Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Transportation Equipment Manufacturing

Synthetic Rubber Manufacturing

Miscellaneous Manufacturing

Computer and Electronic Product Manufacturing

Machinery Manufacturing

Plastics Material and Resin Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Synthetic Dye and Pigment Manufacturing

Printing Ink Manufacturing

Furniture and Related Product Manufacturing

Carbonic acid calcium salt (1:1): ACTIVE

The principal U.S. producers of ground calcium carbonate are Columbia River Carbonates, ECC International, Franklin Limestone Co., Genstar Stone Products, Georgia Marble, J.M. Huber Corp., Calcium Carbonate Division, James River Limestone Co., Inc., OMYA Inc. (Pluess-Staufer), and Pfizer Inc. The principal U.S. producers of precipitated products are Mississippi Lime Co., and Pfizer Inc.

Analytic Laboratory Methods

Method: NIOSH 7020, Issue 2; Procedure: flame atomic absorption; Analyte: calcium; Matrix: air; Detection Limit: 0.001 mg/sample. /Calcium and compounds/

Method: NIOSH 7300, Issue 3; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (nitric/perchloric acid ashing); Analyte: calcium; Matrix: air; Detection Limit: 36.3 ng/mL. /Calcium/

Method: NIOSH 7303, Issue 2; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (hot block/HCl/HNo3 digestion; Analyte: calcium; Matrix: air; Detection Limit: 0.009 ug/ml. /Calcium/

For more Analytic Laboratory Methods (Complete) data for CALCIUM CARBONATE (20 total), please visit the HSDB record page.

Storage Conditions

Interactions

Milk-alkali syndrome may occur after prolonged admin of calcium carbonate with concomitant use of sodium bicarbonate and/or homogenized milk containing Vit D.

Certain anions in antacids (carbonate and hydroxide) ... are thought to form insoluble complexes when combined with iron. A study evaluating the effect of antacids and iron absorption used patients with mild iron deficiency and found that when Mylanta II (5 mL) was given with 10 mg of iron, the increase in plasma iron seen two hours after the dose was not significantly different from the iron level seen two hours after a control dose. ... calcium carbonate 500 mg also decreased the two-hour plasma levels, with serum iron levels attaining only one-third of the control dose.

Concurrent use of excessive amounts of /alcohol, caffeine (usually more than 8 cups of coffee a day), or tobacco/ has been reported to decrease calcium absorption.

For more Interactions (Complete) data for CALCIUM CARBONATE (45 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR

Dates

2: Bristow SM, Gamble GD, Stewart A, Horne L, House ME, Aati O, Mihov B, Horne AM, Reid IR. Acute and 3-month effects of microcrystalline hydroxyapatite, calcium citrate and calcium carbonate on serum calcium and markers of bone turnover: a randomised controlled trial in postmenopausal women. Br J Nutr. 2014 Nov 28;112(10):1611-20. doi: 10.1017/S0007114514002785. Epub 2014 Oct 2. PubMed PMID: 25274192.

3: Wang Y, Xie G, Huang Y, Zhang H, Yang B, Mao Z. Calcium acetate or calcium carbonate for hyperphosphatemia of hemodialysis patients: a meta-analysis. PLoS One. 2015 Mar 23;10(3):e0121376. doi: 10.1371/journal.pone.0121376. eCollection 2015. PubMed PMID: 25799184; PubMed Central PMCID: PMC4370772.

4: Yao C, Xie A, Shen Y, Zhu J, Li H. Nacre-like calcium carbonate controlled by ionic liquid/graphene oxide composite template. Mater Sci Eng C Mater Biol Appl. 2015 Jun;51:274-8. doi: 10.1016/j.msec.2015.02.009. Epub 2015 Feb 11. PubMed PMID: 25842135.

5: Song J, Cheng H, Shen X, Tong H. The effect of pigeon yolk sac fluid on the growth behavior of calcium carbonate crystals. Poult Sci. 2015 Mar;94(3):402-7. doi: 10.3382/ps/pev004. Epub 2015 Feb 12. PubMed PMID: 25681477.

6: Ganendra G, De Muynck W, Ho A, Arvaniti EC, Hosseinkhani B, Ramos JA, Rahier H, Boon N. Formate oxidation-driven calcium carbonate precipitation by Methylocystis parvus OBBP. Appl Environ Microbiol. 2014 Aug;80(15):4659-67. PubMed PMID: 24837386; PubMed Central PMCID: PMC4148801.

7: Tawbi HA, Tran AL, Christner SM, Lin Y, Johnson M, Mowrey E, Appleman LR, Stoller R, Miller BM, Egorin MJ, Beumer JH. Calcium carbonate does not affect nilotinib pharmacokinetics in healthy volunteers. Cancer Chemother Pharmacol. 2013 Nov;72(5):1143-7. doi: 10.1007/s00280-013-2283-x. Epub 2013 Sep 14. PubMed PMID: 24036846; PubMed Central PMCID: PMC3818249.

8: Achal V, Pan X. Influence of calcium sources on microbially induced calcium carbonate precipitation by Bacillus sp. CR2. Appl Biochem Biotechnol. 2014 May;173(1):307-17. doi: 10.1007/s12010-014-0842-1. Epub 2014 Mar 19. PubMed PMID: 24643454.

9: Ruggeri M, Cipriani F, Bellasi A, Russo D, Di Iorio B. Sevelamer is cost-saving vs. calcium carbonate in non-dialysis-dependent CKD patients in italy: a patient-level cost-effectiveness analysis of the INDEPENDENT study. Blood Purif. 2014;37(4):316-24. doi: 10.1159/000365746. Epub 2014 Aug 27. PubMed PMID: 25171148.

10: Müller WE, Schlossmacher U, Schröder HC, Lieberwirth I, Glasser G, Korzhev M, Neufurth M, Wang X. Enzyme-accelerated and structure-guided crystallization of calcium carbonate: role of the carbonic anhydrase in the homologous system. Acta Biomater. 2014 Jan;10(1):450-62. doi: 10.1016/j.actbio.2013.08.025. Epub 2013 Aug 24. PubMed PMID: 23978410.

11: Zhao D, Wang CQ, Zhuo RX, Cheng SX. Modification of nanostructured calcium carbonate for efficient gene delivery. Colloids Surf B Biointerfaces. 2014 Jun 1;118:111-6. doi: 10.1016/j.colsurfb.2014.03.007. Epub 2014 Mar 29. PubMed PMID: 24732398.

12: Vaisman N, Shaltiel G, Daniely M, Meiron OE, Shechter A, Abrams SA, Niv E, Shapira Y, Sagi A. Increased calcium absorption from synthetic stable amorphous calcium carbonate: double-blind randomized crossover clinical trial in postmenopausal women. J Bone Miner Res. 2014 Oct;29(10):2203-9. doi: 10.1002/jbmr.2255. PubMed PMID: 24753014.

13: Silva-Castro GA, Uad I, Gonzalez-Martinez A, Rivadeneyra A, Gonzalez-Lopez J, Rivadeneyra MA. Bioprecipitation of Calcium Carbonate Crystals by Bacteria Isolated from Saline Environments Grown in Culture Media Amended with Seawater and Real Brine. Biomed Res Int. 2015;2015:816102. doi: 10.1155/2015/816102. Epub 2015 Jul 26. PubMed PMID: 26273646; PubMed Central PMCID: PMC4529937.

14: Inaba M, Okuno S, Nagayama H, Yamada S, Ishimura E, Imanishi Y, Shoji S. Restoration of parathyroid function after change of phosphate binder from calcium carbonate to lanthanum carbonate in hemodialysis patients with suppressed serum parathyroid hormone. J Ren Nutr. 2015 Mar;25(2):242-6. doi: 10.1053/j.jrn.2014.10.013. Epub 2014 Dec 30. Review. PubMed PMID: 25556148.

15: Al Omari MM, Rashid IS, Qinna NA, Jaber AM, Badwan AA. Calcium Carbonate. Profiles Drug Subst Excip Relat Methodol. 2016;41:31-132. doi: 10.1016/bs.podrm.2015.11.003. Epub 2016 Feb 3. Review. PubMed PMID: 26940168.

16: Chao Y, Horner O, Vallée P, Meneau F, Alos-Ramos O, Hui F, Turmine M, Perrot H, Lédion J. In situ probing calcium carbonate formation by combining fast controlled precipitation method and small-angle X-ray scattering. Langmuir. 2014 Apr 1;30(12):3303-9. doi: 10.1021/la500202g. Epub 2014 Mar 24. PubMed PMID: 24568190.

17: Rege A, Heu R, Stranick M, Sullivan RJ. In vitro study of the effect of a dentifrice containing 8% arginine, calcium carbonate, and sodium monofluorophosphate on acid-softened enamel. J Clin Dent. 2014;25(1 Spec No A):A3-6. PubMed PMID: 24933797.

18: Hyodo T, Kawakami J, Mikami N, Wakai H, Ishii D, Yoshida K, Iwamura M, Hida M, Kurata Y. Increase in the dosage amount of vitamin D3 preparations by switching from calcium carbonate to lanthanum carbonate. Ther Apher Dial. 2014 Jun;18 Suppl 1:14-7. doi: 10.1111/1744-9987.12198. PubMed PMID: 24953761.

19: Kabacińska Z, Krzyminiewski R, Dobosz B. EPR investigation of UV light effect on calcium carbonate powders with different grain sizes. Radiat Prot Dosimetry. 2014 Jun;159(1-4):149-54. doi: 10.1093/rpd/ncu177. Epub 2014 Jun 5. PubMed PMID: 24903237.

20: Dhami NK, Reddy MS, Mukherjee A. Biomineralization of calcium carbonate polymorphs by the bacterial strains isolated from calcareous sites. J Microbiol Biotechnol. 2013 May;23(5):707-14. PubMed PMID: 23648862.